2-(2-Bromo-5-chlorophenyl)propan-2-ol
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Overview
Description
2-(2-Bromo-5-chlorophenyl)propan-2-ol is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring, along with a hydroxyl group and a propan-2-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-chlorophenyl)propan-2-ol can be achieved through several methods. One common approach involves the bromination and chlorination of phenylpropanol derivatives. The following is a typical synthetic route:
Starting Material: Phenylpropanol
Bromination: The phenylpropanol is subjected to bromination using bromine in the presence of a suitable solvent such as acetic acid. The reaction is typically carried out at room temperature.
Chlorination: The brominated product is then chlorinated using chlorine gas or a chlorinating agent like thionyl chloride. This step is usually performed under controlled conditions to ensure selective chlorination at the desired position.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-5-chlorophenyl)propan-2-ol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes. Reagents such as potassium permanganate or chromium trioxide are typically used for this purpose.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the hydroxyl group to a corresponding alkane. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent, reaction temperature around 50-80°C.
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid, reaction temperature around 0-25°C.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol, reaction temperature around 0-25°C.
Major Products Formed
Substitution: Formation of substituted phenylpropanol derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehalogenated or alkane derivatives.
Scientific Research Applications
2-(2-Bromo-5-chlorophenyl)propan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties. It is used in studies to understand the interaction of halogenated phenols with biological systems.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs. Its unique structure makes it a candidate for drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials. It is used in the formulation of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-5-chlorophenyl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity to specific targets, leading to various biological effects. The hydroxyl group and propan-2-ol moiety contribute to its solubility and reactivity, facilitating its interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromo-4-chlorophenyl)propan-2-ol: Similar structure with the chlorine atom at a different position.
2-(2-Bromo-5-fluorophenyl)propan-2-ol: Fluorine atom replacing the chlorine atom.
2-(2-Bromo-5-iodophenyl)propan-2-ol: Iodine atom replacing the chlorine atom.
Uniqueness
2-(2-Bromo-5-chlorophenyl)propan-2-ol is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring This positioning influences its chemical reactivity and biological activity, making it distinct from other halogenated phenols
Properties
Molecular Formula |
C9H10BrClO |
---|---|
Molecular Weight |
249.53 g/mol |
IUPAC Name |
2-(2-bromo-5-chlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10BrClO/c1-9(2,12)7-5-6(11)3-4-8(7)10/h3-5,12H,1-2H3 |
InChI Key |
YXSIJSYGKORFRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=CC(=C1)Cl)Br)O |
Origin of Product |
United States |
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